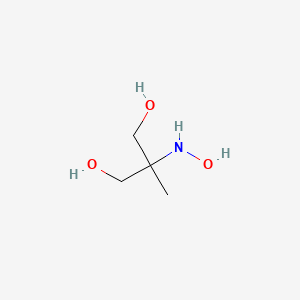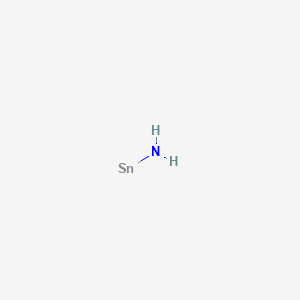
Aminostannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannanamine is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is characterized by the presence of a tin (Sn) atom bonded to an amine group, making it a member of the organotin compounds. These compounds are known for their versatility in chemical reactions and their utility in different industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannanamine can be synthesized through several methods. One common approach involves the reaction of an organotin halide with an amine. For example, the reaction of tributyltin chloride with an amine under controlled conditions can yield stannanamine. The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of stannanamine may involve large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Stannanamine undergoes various chemical reactions, including:
Oxidation: Stannanamine can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: Stannanamine can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Stannanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Stannanamine derivatives are studied for their potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing into the use of stannanamine compounds in drug development, particularly for their potential anticancer properties.
Industry: Stannanamine is used in the production of polymers and as a stabilizer in PVC
Mechanism of Action
The mechanism of action of stannanamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The exact pathways involved depend on the specific stannanamine derivative and its target .
Comparison with Similar Compounds
Similar Compounds
- Tributyltin chloride
- Triphenyltin hydroxide
- Dibutyltin dichloride
Comparison
Stannanamine is unique among organotin compounds due to its specific structure and reactivity. Compared to tributyltin chloride, stannanamine may exhibit different reactivity patterns in substitution reactions. Similarly, its biological activity can differ significantly from that of triphenyltin hydroxide and dibutyltin dichloride, making it a compound of interest for specialized applications .
Stannanamine’s versatility and unique properties make it a valuable compound in various fields of research and industry
Properties
Molecular Formula |
H2NSn |
|---|---|
Molecular Weight |
134.73 g/mol |
InChI |
InChI=1S/H2N.Sn/h1H2;/q-1;+1 |
InChI Key |
STFSECMHVCFKFX-UHFFFAOYSA-N |
Canonical SMILES |
N[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


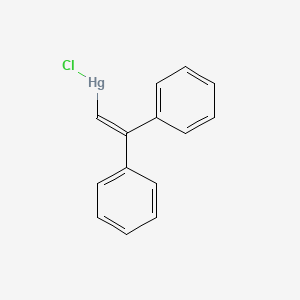


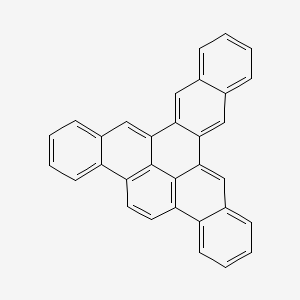
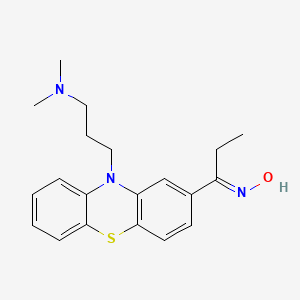
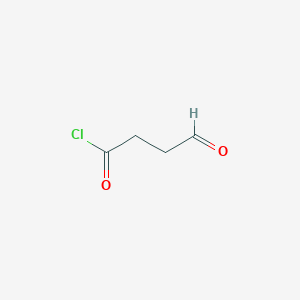
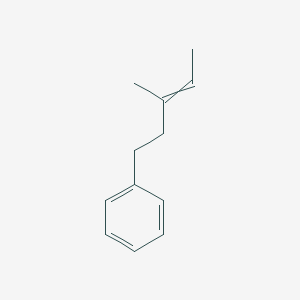


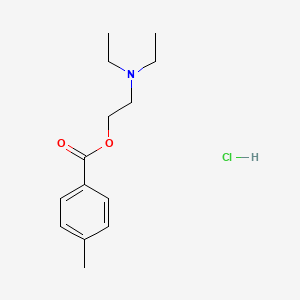
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
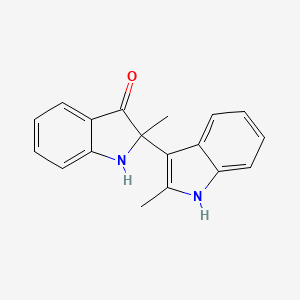
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
